Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethyl ester group, and a cyanophenoxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyanophenoxypropyl Group: This step often involves nucleophilic substitution reactions where a cyanophenoxypropyl halide reacts with the piperidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the cyanophenoxypropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The cyanophenoxypropyl group may play a crucial role in binding to specific sites, while the piperidine ring can influence the overall conformation and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-piperidinecarboxylate hydrochloride
- Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride
Uniqueness
Ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride is unique due to the presence of the cyanophenoxypropyl group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3.ClH/c1-2-22-18(21)16-5-3-10-20(14-16)11-4-12-23-17-8-6-15(13-19)7-9-17;/h6-9,16H,2-5,10-12,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMLLNFHLDLJFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCCOC2=CC=C(C=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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